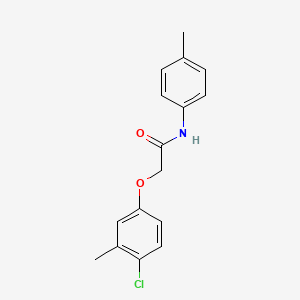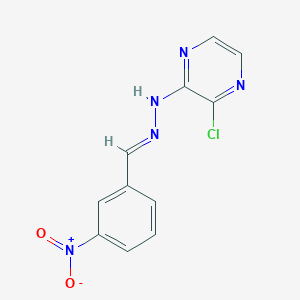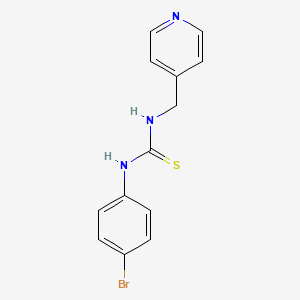![molecular formula C14H19FN2O B5729403 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of aryl ketones and has been synthesized using various methods.
作用机制
The exact mechanism of action of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects suggest that 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone may have neuroprotective and neurotrophic effects.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential as a pharmacological agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown promising results in various scientific research applications, and its pharmacological properties make it a useful tool for studying neurological disorders. However, one of the limitations of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have cytotoxic effects on some cell lines, and further research is needed to determine its safety in vivo.
未来方向
There are several future directions for research on 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. One area of research is the development of new and improved synthesis methods for 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. Another area of research is the investigation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and toxicity of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in vivo. Finally, the potential of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone as a pharmacological agent for other conditions, such as cancer and inflammation, should be investigated.
合成方法
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been synthesized using various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling, and Negishi coupling. The most common method for synthesizing 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is the Friedel-Crafts acylation reaction, which involves the reaction of 3-fluoro-4-(1-piperazinyl)phenylmethanol with acetyl chloride in the presence of aluminum chloride. This reaction results in the formation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
科学研究应用
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)




![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)